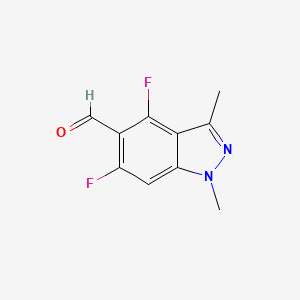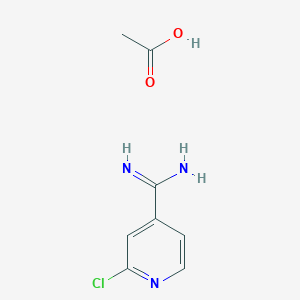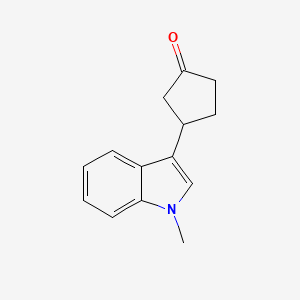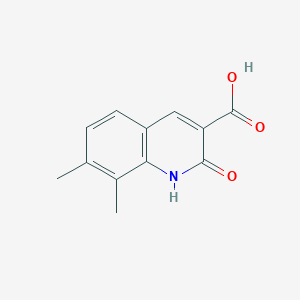
4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization in DMSO under an O2 atmosphere .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of transition metal catalysts and solvent-free conditions can be optimized for large-scale production to ensure high yields and minimal byproducts.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products:
- Oxidation of the formyl group yields 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid.
- Reduction of the formyl group yields 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-methanol.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde is primarily related to its ability to interact with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .
Vergleich Mit ähnlichen Verbindungen
- 1H-Indazole-5-carbaldehyde
- 4,6-Dichloro-1,3-dimethyl-1H-indazole-5-carbaldehyde
- 4,6-Difluoro-1,3-dimethyl-1H-indazole-3-carbaldehyde
Comparison: 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carbaldehyde is unique due to the presence of fluorine atoms at the 4 and 6 positions, which can significantly influence its reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and reaching its target sites .
Eigenschaften
Molekularformel |
C10H8F2N2O |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
4,6-difluoro-1,3-dimethylindazole-5-carbaldehyde |
InChI |
InChI=1S/C10H8F2N2O/c1-5-9-8(14(2)13-5)3-7(11)6(4-15)10(9)12/h3-4H,1-2H3 |
InChI-Schlüssel |
HZCSWGVDNCZCAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=CC(=C(C(=C12)F)C=O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile](/img/structure/B11891032.png)







